Farnesal

Description

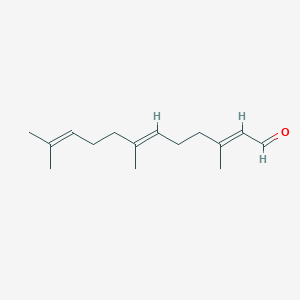

Structure

3D Structure

Properties

IUPAC Name |

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRUHBBTQZKMEX-YFVJMOTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880981 | |

| Record name | (E,E)-Farnesal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; floral or minty aroma | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.900 | |

| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

502-67-0, 19317-11-4 | |

| Record name | trans,trans-Farnesal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesal, (2E,6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019317114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E,E)-Farnesal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Farnesal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESAL, (2E,6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4E58106EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-trans,6-trans-Farnesal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Farnesol's Mechanism of Action in Fungal Quorum Sensing: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression and behavior in response to population density. In the opportunistic fungal pathogen Candida albicans, a key quorum-sensing molecule is the sesquiterpene alcohol, farnesol. This molecule plays a critical role in regulating morphogenesis, biofilm formation, and virulence. This technical guide provides a comprehensive overview of the molecular mechanisms underlying farnesol's activity, with a focus on its impact on cellular signaling pathways, quantitative effects on fungal physiology, and detailed experimental protocols for its study. While the term "farnesal" (the aldehyde form) was specified in the query, the vast body of scientific literature points to farnesol as the primary active molecule in this context. This guide will focus on the well-documented effects of farnesol, with a clarification on related molecules.

Farnesol, this compound, and Farnesoic Acid: A Clarification

Farnesol (C₁₅H₂₆O) is an acyclic sesquiterpene alcohol and is the most extensively studied quorum-sensing molecule in C. albicans.[1] It is endogenously synthesized via the sterol biosynthesis pathway.[2] this compound, its corresponding aldehyde, and farnesoic acid are related compounds. While farnesoic acid has been identified as a quorum-sensing molecule in a specific strain of C. albicans (ATCC 10231), it exhibits significantly less activity than farnesol in other strains.[2][3] The available scientific literature does not extensively support a primary role for this compound in C. albicans quorum sensing compared to the wealth of data on farnesol. Therefore, this guide will focus on the mechanism of action of farnesol.

The Core Mechanism: Inhibition of the Yeast-to-Hypha Transition

The most well-characterized effect of farnesol is its inhibition of the morphological transition from yeast to hyphal form in C. albicans. This is significant because the ability to switch to the hyphal form is a major virulence factor, enabling tissue invasion. Farnesol accumulates at high cell densities and prevents this transition, thereby controlling the fungal population's morphology.[2]

The Ras1-cAMP-Efg1 Signaling Pathway: The Primary Target

Farnesol exerts its inhibitory effect on morphogenesis primarily by targeting the Ras1-cAMP-Efg1 signaling pathway.[3] This pathway is a central regulator of hyphal development in C. albicans.

The key molecular target of farnesol within this pathway is the adenylyl cyclase, Cyr1p. Farnesol directly inhibits the activity of Cyr1p, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][5] The reduction in cAMP levels has several downstream consequences:

-

Protein Kinase A (PKA) activity is reduced. PKA is a key effector of cAMP signaling.

-

The transcriptional regulator Efg1 is not activated. Efg1 is a crucial transcription factor for hypha-specific gene expression.

By inhibiting this pathway, farnesol prevents the expression of genes required for hyphal growth, such as HWP1 (Hyphal Wall Protein 1).[6][7]

Quantitative Data on Farnesol's Effects

The inhibitory effects of farnesol are concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Farnesol Concentration and Morphogenesis Inhibition

| Farnesol Concentration | Effect on C. albicans Morphogenesis | Reference |

| 1-2 µM | Sufficient to inhibit germ tube formation in defined media. | [8] |

| 30-35 µM | 50% inhibition of germ tube formation. | [1] |

| up to 250 µM | Required to inhibit germ tube formation in the presence of serum. | [8] |

| 300 µM | Strongly suppresses germ tube formation. | [6][7] |

Table 2: Farnesol Concentration and Biofilm Inhibition

| Farnesol Concentration | Effect on C. albicans Biofilm | Reference |

| 3 µM | Dose-dependent alteration of biofilm morphology. | [2] |

| 30 µM | Dose-dependent alteration of biofilm morphology. | [2] |

| 300 µM | Complete inhibition of biofilm formation when added at the start of cell adherence. | [2] |

| 3 mM | >50% inhibition when added at the beginning of biofilm formation. |

Table 3: Farnesol's Effect on Gene Expression

| Farnesol Concentration | Gene | Change in Expression | Reference |

| 30 µM | HWP1 | Decreased | [2] |

| 300 µM | HWP1 | Significantly decreased | [6][7] |

| 300 µM | SAP6 | Significantly decreased | [6][7] |

| 10, 100, 300 µM | SAP2, SAP4-6 | Decreased mRNA expression | |

| 300 µM | RIM101 | No significant difference | [6][7] |

Experimental Protocols

Germ Tube Formation Assay

This assay is used to assess the inhibition of the yeast-to-hypha transition.

Methodology:

-

Cell Culture: C. albicans is grown overnight in a suitable broth medium (e.g., YPD).

-

Cell Preparation: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a pre-warmed induction medium such as serum or RPMI 1640.

-

Treatment: Farnesol, typically dissolved in a solvent like methanol or DMSO, is added to the cell suspension at various concentrations. A vehicle control is always included.

-

Incubation: The treated cell suspensions are incubated at 37°C for 2-4 hours to induce germ tube formation.

-

Microscopic Analysis: A sample of the cell suspension is observed under a microscope, and the percentage of cells that have formed germ tubes is determined by counting at least 100 cells.

Biofilm Formation Assay

This assay quantifies the effect of farnesol on the ability of C. albicans to form biofilms.

Methodology:

-

Inoculum Preparation: A standardized suspension of C. albicans cells is prepared in a suitable medium (e.g., RPMI 1640).

-

Adherence Phase: The cell suspension is added to the wells of a microtiter plate and incubated for a period (e.g., 90 minutes) to allow the cells to adhere to the surface.

-

Treatment: Non-adherent cells are removed by washing with PBS. Fresh medium containing different concentrations of farnesol is then added.

-

Biofilm Growth: The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.

-

Quantification: The biofilm biomass can be quantified using methods such as crystal violet staining or a metabolic assay like the XTT reduction assay.

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps to measure changes in gene expression in response to farnesol.

Methodology:

-

Cell Culture and Treatment: C. albicans is cultured to the desired growth phase and then treated with farnesol at the desired concentration and for a specific duration.

-

RNA Extraction: Total RNA is extracted from the fungal cells using a standard protocol, such as hot acid phenol extraction.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (e.g., HWP1, SAP6) and a reference gene (e.g., ACT1). The relative expression of the target genes is calculated using the ΔΔCt method.[6][7]

Implications for Drug Development

The central role of farnesol in regulating key virulence traits of C. albicans makes its mechanism of action a promising area for antifungal drug development. Strategies could include:

-

Farnesol Analogs: Designing synthetic analogs of farnesol with enhanced stability and activity.

-

Targeting the Signaling Pathway: Developing small molecules that mimic the inhibitory effect of farnesol on Cyr1p or other components of the Ras1-cAMP pathway.

-

Combination Therapies: Using farnesol or its analogs in combination with existing antifungal drugs to increase their efficacy, particularly against biofilms.

Conclusion

Farnesol is a key quorum-sensing molecule in Candida albicans that plays a crucial role in regulating the yeast-to-hypha transition and biofilm formation. Its primary mechanism of action involves the direct inhibition of the adenylyl cyclase Cyr1p, leading to the downregulation of the Ras1-cAMP-Efg1 signaling pathway. This, in turn, represses the expression of hypha-specific genes. The concentration-dependent effects of farnesol are well-documented, providing a quantitative basis for further research. The experimental protocols detailed in this guide offer a framework for investigating the multifaceted effects of farnesol and for exploring its potential in the development of novel antifungal therapies. Understanding the intricate molecular details of farnesol's activity will continue to be a vital area of research in the fight against fungal infections.

References

- 1. Quorum sensing in the dimorphic fungus Candida albicans is mediated by farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quorum Sensing in Dimorphic Fungi: Farnesol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Multiple Signaling Pathways Involved in Human Dendritic Cell Maturation Are Affected by the Fungal Quorum-Sensing Molecule Farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Farnesol - Wikipedia [en.wikipedia.org]

The Role of Farnesol in Candida albicans Filamentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida albicans, a commensal fungus and opportunistic pathogen, exhibits a remarkable ability to transition between yeast and filamentous hyphal forms, a key virulence trait. This morphological plasticity is intricately regulated by a variety of environmental cues and signaling molecules. Among these, the quorum-sensing molecule farnesol plays a pivotal role in inhibiting the yeast-to-hyphae transition, thereby influencing biofilm formation and pathogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying farnesol's activity, with a focus on its impact on critical signaling pathways. While the closely related compound farnesal is mentioned in the context of isoprenoid metabolism, the vast body of scientific literature points to farnesol as the primary autoregulatory substance governing filamentation in C. albicans.

Farnesol: A Quorum-Sensing Molecule Inhibiting Filamentation

Farnesol is a sesquiterpene alcohol produced by C. albicans as a byproduct of the ergosterol biosynthesis pathway.[1] Its accumulation in high-density cell populations allows the fungus to regulate its morphology in a coordinated manner, a phenomenon known as quorum sensing.[2] The primary and most well-documented function of farnesol is the inhibition of the yeast-to-hyphae morphological switch.[2][3] This inhibitory effect is concentration-dependent and has significant implications for the fungus's ability to form biofilms, a critical step in the establishment of infections.[4][5]

Quantitative Effects of Farnesol on Filamentation and Biofilm Formation

The inhibitory concentration of farnesol can vary depending on the experimental conditions, including the C. albicans strain, growth medium, and temperature. However, several studies have provided quantitative data on its efficacy.

| Parameter | Farnesol Concentration | Observed Effect | Reference |

| Germ Tube Formation | ~30-35 µM | 50% inhibition of germ tube formation (GTF). | [2] |

| 70 µM | Sufficient to block butanol-induced filamentous growth. | [6] | |

| 150 µM | Blocked serum-induced yeast-to-hyphae switch. | [3][6] | |

| Biofilm Formation | 3 µM, 30 µM | Dose-dependent alteration of biofilm morphology. | [4] |

| 300 µM | Complete inhibition of biofilm formation when added at the start of adherence. Scant biofilms composed predominantly of yeast cells. | [4][5] | |

| Gene Expression | 30 µM | Decreased mRNA levels of the hypha-specific gene HWP1. | [4][5] |

Molecular Mechanisms of Farnesol Action: Signaling Pathway Interference

Farnesol exerts its inhibitory effects on filamentation primarily by targeting and modulating key signaling pathways that control morphogenesis in C. albicans. The most critical of these is the Ras1-cAMP-PKA pathway.

The Ras1-cAMP-PKA Pathway: The Primary Target

The Ras1-cAMP-PKA signaling cascade is a central regulator of hyphal development in response to various stimuli, including serum and N-acetylglucosamine.[7][8] Farnesol directly interferes with this pathway by inhibiting the activity of the adenylyl cyclase, Cyr1.[8] This inhibition leads to a reduction in intracellular cyclic AMP (cAMP) levels, which in turn prevents the activation of protein kinase A (PKA) and its downstream effectors, such as the transcription factor Efg1.[8][9] The restoration of hyphal growth in the presence of farnesol by the addition of exogenous dibutyryl-cAMP further supports this mechanism.[7]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the cAMP-PKA pathway, farnesol has been shown to influence the Cek1-mediated mitogen-activated protein kinase (MAPK) pathway.[10] This pathway, which includes the components Cst20, Hst7, Cek1, and the transcription factor Cph1, is also involved in regulating hyphal development, particularly in response to nutrient starvation.[10] While the precise mechanism of farnesol's interaction with the MAPK pathway is less defined than its effect on the cAMP pathway, it is clear that both signaling cascades are crucial for the complete morphological response to farnesol.

Experimental Protocols

Germ Tube Formation Assay

This assay is a fundamental method to assess the yeast-to-hyphae transition.

Materials:

-

C. albicans culture grown overnight in a suitable medium (e.g., YPD).

-

Inducing medium (e.g., RPMI-1640, serum).

-

Farnesol stock solution (dissolved in a suitable solvent like methanol or DMSO).

-

Microscope slides and coverslips.

-

Incubator at 37°C.

-

Microscope.

Procedure:

-

Harvest overnight C. albicans yeast cells by centrifugation and wash with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in the inducing medium to a standardized concentration (e.g., 1 x 10^6 cells/mL).

-

Add farnesol to the cell suspension at the desired final concentrations. Include a vehicle control (solvent only).

-

Incubate the suspensions at 37°C for 2-4 hours.

-

After incubation, place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and observe under a microscope.

-

Quantify the percentage of cells that have formed germ tubes (a short, non-constricted filamentous outgrowth from the yeast cell) by counting at least 200 cells per sample.

Biofilm Formation and Quantification (XTT Assay)

This protocol assesses the effect of farnesol on the formation and metabolic activity of C. albicans biofilms.[11][12]

Materials:

-

C. albicans culture.

-

96-well microtiter plates.

-

Biofilm growth medium (e.g., RPMI-1640).

-

Farnesol stock solution.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution.

-

Menadione solution.

-

Plate reader.

Procedure:

-

Prepare a standardized C. albicans cell suspension in the biofilm growth medium.

-

Dispense the cell suspension into the wells of a 96-well plate.

-

Add farnesol at various concentrations to the wells. Include control wells without farnesol.

-

Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.

-

After incubation, gently wash the wells with PBS to remove non-adherent cells.

-

To quantify biofilm metabolic activity, add a freshly prepared XTT/menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-5 hours.

-

Measure the colorimetric change at 490 nm using a plate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Conclusion and Future Directions

Farnesol is a key autoregulatory molecule in Candida albicans that potently inhibits the yeast-to-hyphae transition, a critical step in its pathogenesis. Its primary mechanism of action involves the direct inhibition of the adenylyl cyclase Cyr1, leading to the downregulation of the Ras1-cAMP-PKA signaling pathway. Farnesol also appears to modulate the Cek1-mediated MAPK pathway. The concentration-dependent nature of farnesol's activity highlights its role as a quorum-sensing molecule that allows C. albicans to coordinate its morphology with population density.

For drug development professionals, the pathways targeted by farnesol represent promising avenues for the development of novel antifungal therapies. Strategies aimed at disrupting quorum sensing or interfering with the key signaling components that regulate filamentation could offer new approaches to combat C. albicans infections, particularly those associated with biofilm formation. Further research is warranted to fully elucidate the interplay between the cAMP-PKA and MAPK pathways in response to farnesol and to explore the potential for synergistic interactions between farnesol or its analogs and existing antifungal agents. The specific role, if any, of this compound in this process remains an open area for investigation.

References

- 1. Frontiers | In vitro and in vivo Effect of Exogenous Farnesol Exposure Against Candida auris [frontiersin.org]

- 2. The MAP kinase signal transduction network in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial proline catabolism activates Ras1/cAMP/PKA-induced filamentation in Candida albicans | PLOS Genetics [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Candida albicans biofilm formation by farnesol, a quorum-sensing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Cek1 and Hog1 Mitogen-Activated Protein Kinases Play Complementary Roles in Cell Wall Biogenesis and Chlamydospore Formation in the Fungal Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial proline catabolism activates Ras1/cAMP/PKA-induced filamentation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. Roles of the Candida albicans Mitogen-Activated Protein Kinase Homolog, Cek1p, in Hyphal Development and Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Farnesal Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a 15-carbon acyclic sesquiterpenoid aldehyde, is a fascinating molecule with a complex isomeric landscape. As the aldehyde derivative of the well-studied sesquiterpene alcohol, farnesol, this compound holds potential for diverse applications in fields ranging from chemical ecology to pharmacology. Understanding the distinct chemical structures and physicochemical properties of its various isomers is paramount for harnessing their specific biological activities. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound isomers, outlines relevant experimental methodologies, and explores their metabolic context.

This compound is characterized by the molecular formula C₁₅H₂₄O and a molecular weight of approximately 220.35 g/mol .[1] Its structure is based on a dodecatriene backbone with methyl groups at positions 3, 7, and 11. The presence of double bonds at the C2 and C6 positions gives rise to four principal geometric isomers: (2E,6E)-farnesal, (2Z,6E)-farnesal, (2E,6Z)-farnesal, and (2Z,6Z)-farnesal. The "E" (entgegen) and "Z" (zusammen) designations describe the stereochemistry at these double bonds.

Chemical Structure of this compound Isomers

The fundamental structure of this compound consists of a 12-carbon chain with an aldehyde functional group at one terminus and three methyl substituents. The location and geometry of the double bonds are the defining features of each isomer.

-

(2E,6E)-farnesal: Both the double bond at the C2-C3 position and the double bond at the C6-C7 position have the trans or E configuration.

-

(2Z,6E)-farnesal: The double bond at the C2-C3 position has the cis or Z configuration, while the double bond at the C6-C7 position has the trans or E configuration.

-

(2E,6Z)-farnesal: The double bond at the C2-C3 position has the trans or E configuration, while the double bond at the C6-C7 position has the cis or Z configuration.

-

(2Z,6Z)-farnesal: Both the double bond at the C2-C3 position and the double bond at the C6-C7 position have the cis or Z configuration.

Physicochemical Properties of this compound Isomers

Precise, experimentally determined physicochemical data for each individual this compound isomer is limited in publicly available literature. Much of the available data pertains to a mixture of isomers. However, a compilation of available and estimated data is presented below to facilitate comparison. It is important to note that values listed as "estimated" are derived from computational models and may not reflect experimentally verified properties.

| Property | (2E,6E)-farnesal | (2Z,6E)-farnesal | (2E,6Z)-farnesal | (2Z,6Z)-farnesal | Mixture of Isomers |

| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O | C₁₅H₂₄O | C₁₅H₂₄O | C₁₅H₂₄O |

| Molecular Weight ( g/mol ) | 220.35 | 220.35 | 220.35 | 220.35 | 220.35 |

| CAS Number | 502-67-0 | 4380-32-9 | 19317-11-4[1] | ||

| Boiling Point (°C) | 328-329 @ 760 mmHg (est.)[2] | N/A | 603.38 K (330.23 °C) (calc.)[3] | 126-129 @ 3.5 mmHg[4] | |

| Density (g/mL) | N/A | N/A | N/A | 0.909 @ 25 °C[4], 0.890-0.900 @ 25°C[5][6] | |

| Refractive Index (n20/D) | N/A | N/A | N/A | 1.494-1.504[5][6] | |

| Vapor Pressure (mmHg @ 25°C) | 0.000187 (est.)[2] | N/A | N/A | N/A | |

| LogP (o/w) | 5.013 (est.)[2] | 4.60450 | 4.605 (calc.)[3] | N/A | |

| Kovats Retention Index (Standard non-polar) | N/A | 1688, 1664.9[7] | 1720.00[3] | N/A |

N/A: Not Available in the searched literature. (est.): Estimated value. (calc.): Calculated value.

A typical technical grade mixture of this compound isomers has been reported to contain approximately 10-15% (2Z,6Z), 20-25% (2E,6Z), 20-25% (2Z,6E), and 40-50% (2E,2E) isomers.[5][8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of individual this compound isomers are not extensively documented in readily accessible literature. However, the primary route to obtaining this compound isomers is through the oxidation of the corresponding farnesol isomers.

General Synthesis of this compound Isomers via Oxidation of Farnesol

The conversion of farnesol to this compound is a standard oxidation of a primary allylic alcohol to an aldehyde. A common and effective reagent for this transformation is manganese dioxide (MnO₂).[9][10]

Reaction Scheme:

Caption: General oxidation of a farnesol isomer to the corresponding this compound isomer.

Methodology Outline:

-

Reactant Preparation: A solution of a specific farnesol isomer is prepared in a suitable organic solvent such as dichloromethane, chloroform, or hexane.

-

Oxidation: Activated manganese dioxide is added to the solution of the farnesol isomer. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, the reaction mixture is filtered to remove the solid manganese dioxide. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude this compound isomer is purified using column chromatography on silica gel.

Note: The reactivity and yield can be influenced by the quality and activation state of the manganese dioxide, the solvent, and the reaction temperature.

Isolation and Purification of this compound Isomers

Due to their structural similarities, the separation of this compound isomers can be challenging. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for both analytical and preparative separation.

4.2.1. Gas Chromatography (GC)

Capillary GC with a non-polar or semi-polar stationary phase is a standard method for the analytical separation of this compound isomers. The Kovats retention indices (provided in the table above) are useful for isomer identification on specific column types.

4.2.2. High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a viable method for isolating individual farnesol isomers, which can then be oxidized to the corresponding this compound isomers. A similar HPLC approach can be applied to separate this compound isomers.

Methodology Outline for HPLC Separation:

-

Column: A silica gel or a bonded-phase column (e.g., cyano- or diol-modified silica) is typically used for normal-phase chromatography.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and a more polar modifier like ethyl acetate or isopropanol, is employed. The exact ratio is optimized to achieve the best separation.

-

Detection: A UV detector set at a wavelength where the α,β-unsaturated aldehyde chromophore absorbs (typically around 230-240 nm) is used.

-

Fraction Collection: Fractions are collected as the isomers elute from the column, and the purity of each fraction is assessed by analytical GC or HPLC.

Characterization of this compound Isomers

The structural elucidation and confirmation of the stereochemistry of this compound isomers are primarily achieved through spectroscopic techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the E and Z isomers. The chemical shifts of the protons and carbons near the double bonds are particularly informative. A detailed study on the ¹³C NMR of this compound stereoisomers has been published, providing a basis for their identification.[11]

4.3.2. Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of this compound isomers. While the mass spectra of the isomers are often very similar, slight differences in fragmentation intensities can sometimes be observed.

Signaling and Metabolic Pathways

Currently, there is a significant lack of direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by this compound isomers. The majority of research has focused on the biological activities of its precursor, farnesol.

Metabolic Pathway: From Farnesol to this compound

This compound is a metabolic product of farnesol. In biological systems, the oxidation of farnesol to this compound is a key enzymatic step. This conversion is catalyzed by farnesol dehydrogenase, an alcohol oxidase.[5] This enzyme has been identified in various organisms, including insects, where it plays a role in the biosynthesis of juvenile hormone.

Caption: Enzymatic conversion of farnesol to this compound.

Signaling Pathways of the Precursor, Farnesol

While not directly attributable to this compound, understanding the signaling pathways of farnesol provides a valuable context for potential future research into the biological activities of this compound. Farnesol has been shown to induce apoptosis in various cancer cell lines and is involved in quorum sensing in fungi.

Disclaimer: The following diagram illustrates signaling pathways modulated by farnesol. The direct involvement of this compound in these pathways has not been established in the reviewed literature.

Caption: A simplified signaling pathway for farnesol-induced apoptosis.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Farnesol, mixture of isomers, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. WO2017046346A1 - Production of farnesol - Google Patents [patents.google.com]

- 5. Farnesol oxidation in insects: evidence that the biosynthesis of insect juvenile hormone is mediated by a specific alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 19317-11-4 [thegoodscentscompany.com]

- 9. Manganese(IV) oxide [organic-chemistry.org]

- 10. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 11. Juvenile hormone biosynthesis in moths: synthesis and evaluation of farnesol homologs as alternate substrates of farnesol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pathway from Farnesyl Pyrophosphate to Farnesal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a sesquiterpenoid aldehyde, plays a crucial role in various biological processes across different kingdoms of life. In insects, it is a key intermediate in the biosynthesis of juvenile hormone III, a critical regulator of development, reproduction, and behavior. In plants, this compound and its derivatives can act as signaling molecules and contribute to defense mechanisms. The biosynthesis of this compound originates from farnesyl pyrophosphate (FPP), a central molecule in the isoprenoid pathway. This technical guide provides an in-depth exploration of the enzymatic conversion of FPP to this compound, focusing on the core biochemical transformations, quantitative data, and detailed experimental methodologies.

The Biosynthetic Pathway: From Farnesyl Pyrophosphate to this compound

The conversion of farnesyl pyrophosphate to this compound is a two-step enzymatic process. The first step involves the dephosphorylation of FPP to yield farnesol, catalyzed by a phosphatase. The subsequent step is the oxidation of farnesol to this compound, mediated by a farnesol dehydrogenase.

Step 1: Dephosphorylation of Farnesyl Pyrophosphate to Farnesol

The initial step in the pathway is the removal of the pyrophosphate group from FPP. This hydrolysis reaction is catalyzed by specific or non-specific phosphatases. In insects, a dedicated farnesyl pyrophosphatase has been identified. In other organisms, various phosphatases have been shown to exhibit activity towards FPP.

Caption: Enzymatic conversion of FPP to farnesol.

Step 2: Oxidation of Farnesol to this compound

Farnesol is subsequently oxidized to this compound. This reaction is catalyzed by farnesol dehydrogenase, an oxidoreductase that typically utilizes NADP+ as a cofactor. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[1]

References

The Occurrence of Farnesal in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesal, an acyclic sesquiterpenoid aldehyde, is a naturally occurring compound found in a variety of plant essential oils. It is a key contributor to the aromatic profile of many plants and possesses a range of biological activities that are of interest to the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathways, and detailed methodologies for its extraction and quantification.

Introduction

This compound (C₁₅H₂₄O) is a volatile organic compound that, along with its corresponding alcohol, farnesol, is found in numerous essential oils.[1] These compounds are responsible for the characteristic floral and woody scents of many plants, including rose, chamomile, and lemongrass.[1] Beyond its aromatic properties, this compound and its derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects, making them promising candidates for drug development and therapeutic applications. This guide aims to provide a comprehensive resource for professionals interested in the scientific and technical aspects of this compound in its natural context.

Natural Occurrence and Quantitative Data

This compound is present in a wide array of essential oils, often as a mixture of its isomers, (2E,6E)-farnesal and (2Z,6E)-farnesal. The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvest time, and extraction method. The following table summarizes the quantitative data on this compound content in several commercially important essential oils.

| Essential Oil | Plant Species | This compound Content (%) | Analytical Method | Reference(s) |

| Rose Otto | Rosa damascena | 1.0 - 9.0 | GC-MS | [2][3] |

| German Chamomile | Matricaria chamomilla | (E)-β-Farnesene up to 24.3% | GC-MS | [4] |

| Ylang-Ylang | Cananga odorata | 3.7 (farnesol) | GC-MS | [5][6] |

| Citronella (Java) | Cymbopogon winterianus | Present** | GC-MS | [6] |

| Lippia Alba | Lippia alba | 0.37 | GC-MS | [7] |

| Hops | Humulus lupulus | (E)-β-farnesene up to 13.3% | GC-MS | [8] |

*Note: Farnesene is a hydrocarbon precursor to this compound and farnesol, and its high concentration often indicates the potential for the presence of its oxygenated derivatives. **Note: Specific quantitative data for this compound was not available in the referenced literature, but its presence was confirmed.

Biosynthesis of this compound

This compound is synthesized in plants through the isoprenoid biosynthetic pathway. The core pathway originates from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are generated via the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The key steps leading to this compound are:

-

Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase catalyzes the condensation of one molecule of DMAPP and one molecule of IPP.

-

Formation of Farnesyl Diphosphate (FPP): Farnesyl diphosphate synthase (FPPS) then catalyzes the addition of another IPP molecule to GPP, forming the fifteen-carbon farnesyl diphosphate (FPP).[9] FPP is a critical branch-point intermediate in the biosynthesis of numerous isoprenoids.[9]

-

Conversion of FPP to this compound: FPP is the direct precursor to a vast array of sesquiterpenoids. The conversion to this compound can occur through the action of sesquiterpene synthases and subsequent oxidation steps. The loss of the diphosphate group from FPP generates a farnesyl cation, which can then be converted to various sesquiterpenes, including farnesene.[10] The alcohol dehydrogenase-mediated oxidation of farnesol, which is formed from the hydrolysis of FPP, is another route to this compound.

Experimental Protocols

Extraction of this compound-Containing Essential Oils

The choice of extraction method can significantly impact the yield and chemical composition of the essential oil, including the concentration of this compound.

This is the most common method for extracting essential oils from plant material.

-

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and volatile compound mixture is then condensed, and the essential oil is separated from the aqueous phase (hydrosol).[11]

-

Protocol:

-

Preparation of Plant Material: Fresh or dried plant material is comminuted to increase the surface area for efficient extraction.[11]

-

Apparatus Setup: A distillation flask is filled with water and connected to a biomass flask containing the plant material. A condenser and a collection vessel (e.g., a Florentine flask) are attached in series.[12]

-

Distillation: The water is heated to produce steam, which passes through the plant material, carrying the volatile essential oils.[12]

-

Condensation: The steam-oil mixture is cooled in the condenser, returning it to a liquid state.[7]

-

Separation: The immiscible essential oil is separated from the hydrosol based on density.[7]

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove residual water.

-

This method is suitable for extracting less volatile compounds and for plant materials with low essential oil content.

-

Principle: A solvent is continuously cycled through the plant material in a Soxhlet apparatus, extracting the desired compounds.[13]

-

Protocol:

-

Sample Preparation: The dried and ground plant material is placed in a porous thimble.[14]

-

Apparatus Setup: The thimble is placed in the extraction chamber of the Soxhlet apparatus, which is fitted with a flask containing the solvent (e.g., hexane, ethanol) and a condenser.[14]

-

Extraction: The solvent is heated to its boiling point. The vapor rises, condenses, and drips onto the sample, extracting the soluble compounds. When the solvent level in the extraction chamber reaches a certain point, it siphons back into the boiling flask. This cycle is repeated for several hours.[13][14]

-

Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the concentrated essential oil.

-

A modern, "green" extraction technique that uses a supercritical fluid, typically CO₂, as the solvent.

-

Principle: Supercritical CO₂ has the solvating power of a liquid and the diffusion properties of a gas, allowing for efficient extraction of non-polar compounds like this compound.[15] The selectivity can be tuned by adjusting the temperature and pressure.

-

Protocol:

-

Sample Loading: The ground plant material is packed into an extraction vessel.

-

Extraction: Pressurized liquid CO₂ is heated to its supercritical state and passed through the extraction vessel.

-

Separation: The pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and release the extracted compounds.

-

Collection: The essential oil is collected from the separator.

-

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques for the quantification of this compound in essential oils.

-

Principle: The volatile components of the essential oil are separated in a gas chromatograph and then identified and quantified by a mass spectrometer.[16]

-

Protocol:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethyl acetate). An internal standard may be added for accurate quantification.[17]

-

Injection: A small volume of the diluted sample is injected into the GC.

-

Separation: The separation is typically performed on a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or HP-INNOWax).[17][18] The oven temperature is programmed to ramp up to elute compounds based on their boiling points.

-

Detection: The eluted compounds are ionized (usually by electron ionization) and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.

-

Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound to that of a calibration curve prepared with a certified reference standard.

-

-

Principle: The components of the essential oil are separated based on their polarity by passing them through a column packed with a stationary phase under high pressure.

-

Protocol:

-

Sample Preparation: The essential oil is dissolved in the mobile phase.

-

Separation: Reversed-phase HPLC with a C18 column is commonly used.[19] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[20] A gradient elution program is often employed to achieve optimal separation.

-

Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of this compound (around 210-220 nm).

-

Quantification: Similar to GC-MS, quantification is performed by comparing the peak area of the analyte to a calibration curve.

-

Signaling Pathways Involving this compound Precursors

Farnesyl pyrophosphate (FPP) is a central molecule in plant signaling and metabolism. It serves as the precursor not only to this compound and other sesquiterpenes but also to a wide range of other essential compounds, including sterols, brassinosteroids, and carotenoids. The regulation of FPP synthase (FPPS) and the various downstream synthases is critical for controlling the flux of carbon into these diverse pathways.

Plant defense signaling is a complex network where this compound and its precursors can play a role. For instance, some sesquiterpenes derived from FPP act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. Others can function as signaling molecules to attract predators of herbivorous insects. The jasmonate and salicylate signaling pathways are key regulators of plant defense responses, and their activation can lead to the upregulation of genes involved in terpenoid biosynthesis, including those in the this compound pathway.[21]

Conclusion

This compound is a naturally occurring sesquiterpenoid of significant interest due to its pleasant aroma and diverse biological activities. Understanding its distribution in essential oils, the intricacies of its biosynthesis, and robust methods for its extraction and quantification are crucial for its potential applications in the pharmaceutical, cosmetic, and agricultural industries. This technical guide provides a foundational overview to aid researchers and professionals in their exploration of this versatile natural compound. Further research is warranted to fully elucidate the quantitative occurrence of this compound across a broader range of plant species and to explore its full therapeutic potential.

References

- 1. Farnesol - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Essential Oils of New Lippia alba Genotypes Analyzed by Flow-Modulated Comprehensive Two-Dimensional Gas Chromatography (GC×GC) and Chemometric Analysis [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sesquiterpene Synthase-Catalyzed Conversion of a Farnesyl Diphosphate Analogue to a Nonnatural Terpenoid Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. Mode of Action of Farnesol, the “Noble Unknown” in Particular in Ca2+ Homeostasis, and Its Juvenile Hormone-Esters in Evolutionary Retrospect - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Quantitative assay for farnesol and the aromatic fusel alcohols from the fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Effect of Farnesol in Trichoderma Physiology and in Fungal–Plant Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Farnesal's Precursor, Farnesol: A Key Signaling Molecule in Fungal Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial communication, quorum sensing (QS) has emerged as a fundamental mechanism by which microorganisms coordinate their behavior in a cell-density-dependent manner. In the fungal kingdom, the opportunistic pathogen Candida albicans has been a model organism for studying these processes. A key player in C. albicans' QS system is farnesol, a sesquiterpene alcohol that regulates crucial virulence traits, including the morphological transition between yeast and hyphal forms and the formation of biofilms. While the focus of extensive research has been on farnesol, its aldehyde derivative, farnesal, is a closely related molecule with potential implications in this signaling cascade. This technical guide provides a comprehensive overview of the role of farnesol as a signaling molecule in fungal communication, with a focus on its effects on C. albicans, the underlying signaling pathways, and detailed experimental methodologies. Although less studied, the potential involvement of this compound will be discussed in the context of farnesol metabolism.

Farnesol: The Primary Quorum Sensing Molecule

Farnesol is recognized as the first eukaryotic quorum-sensing molecule to be identified.[1] It is produced by C. albicans and accumulates in the environment as the population density increases.[1] Once a threshold concentration is reached, farnesol acts as an autoinducer, signaling to the surrounding cells to modulate their gene expression and behavior.

The primary and most well-documented effect of farnesol is the inhibition of the yeast-to-hyphae morphological switch.[1][2] This transition is a critical virulence factor for C. albicans, as the hyphal form is invasive and contributes to tissue penetration and biofilm formation. By preventing this transition, farnesol maintains the yeast morphology, which is less invasive.[1][2]

Furthermore, farnesol plays a significant role in the regulation of biofilm formation. Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents and host immune responses. Farnesol has been shown to inhibit the formation of C. albicans biofilms, primarily by preventing the initial stages of hyphal development that are essential for biofilm structure.[3][4]

Quantitative Data on Farnesol's Effects

The inhibitory effects of farnesol on morphogenesis and biofilm formation are dose-dependent. The following tables summarize quantitative data from various studies.

| Farnesol Concentration (µM) | Effect on C. albicans Biofilm Formation | Reference |

| 3 | Partial inhibition of biofilm formation. | [3] |

| 30 | Significant inhibition of biofilm formation. | [3] |

| 300 | Complete inhibition of biofilm formation when added at the start of biofilm development. | [3] |

| 10, 100, 300 | Significantly reduced the yeast-to-hyphae transition, with a more pronounced effect at higher concentrations. | [1] |

| 300 | Inhibited growth and proliferation of yeast cells by approximately 5% and strongly suppressed germ tube formation. | [5] |

| 1000-2000 (1-2 mM) | Minimum Inhibitory Concentration (MIC) for 82.4% of C. albicans isolates. At sub-MIC concentrations, it reduced biofilm biomass in strong biofilm formers but increased it in weak biofilm formers. | [6] |

| Farnesol Concentration (µM) | Effect on Gene Expression in C. albicans | Reference |

| 10, 100, 300 | Significantly decreased the mRNA expression of secreted aspartyl proteinases SAP2, SAP4, SAP5, and SAP6. The downregulation of SAP6 was about 10-fold with 100 and 300 µM of farnesol. | [1] |

| 300 | Significantly decreased the expression of hypha-specific genes HWP1 and SAP6. No significant difference was observed in the expression of RIM101. | [5] |

| Sub-MIC concentrations | Decreased the expression of biofilm-associated genes EFG1 and BCR1 in strong biofilm-forming isolates of C. albicans. | [6] |

Farnesol Signaling Pathway

Farnesol exerts its effects on C. albicans morphogenesis primarily through the inhibition of the Ras1-cAMP-PKA signaling pathway. This pathway is a central regulator of hyphal development.

Caption: Farnesol signaling pathway in Candida albicans.

Pathway Description:

-

Reception: Farnesol is thought to interact with a putative receptor on the cell surface, although a specific receptor has not yet been definitively identified.[7]

-

Inhibition of Cyr1: The binding of farnesol leads to the inhibition of the adenylyl cyclase, Cyr1.[8]

-

cAMP Reduction: The inhibition of Cyr1 results in decreased intracellular levels of cyclic AMP (cAMP).[9]

-

PKA Inactivation: Lower cAMP levels lead to the inactivation of Protein Kinase A (PKA).[9]

-

Activation of Repressors: PKA normally inhibits the Tup1-Nrg1 transcriptional repressor complex. With PKA inactive, this complex becomes active.[8]

-

Gene Repression: The active Tup1-Nrg1 complex represses the expression of hypha-specific genes, such as HWP1 and various secreted aspartyl proteinases (SAPs), thereby preventing the yeast-to-hyphae transition.[1][10]

The Role of this compound: A Putative Intermediate

While farnesol is the well-established signaling molecule, this compound's role is less clear. One proposed pathway suggests that farnesylated proteins can be degraded to release farnesylated cysteine, which is then cleaved to produce farnesaldehyde. This farnesaldehyde is subsequently converted to farnesol by a farnesol dehydrogenase.[11] This suggests that this compound may primarily be a metabolic intermediate in the biosynthesis or degradation of farnesol rather than a primary signaling molecule itself. Further research is needed to elucidate any direct signaling role of this compound in fungal communication.

Experimental Protocols

Farnesol Extraction and Quantification from Fungal Cultures

This protocol outlines a method for the extraction and quantification of farnesol from C. albicans cultures using gas chromatography-mass spectrometry (GC-MS).

Caption: Workflow for farnesol extraction and quantification.

Methodology:

-

Culture Growth: Grow C. albicans in a suitable liquid medium (e.g., YPD) to the desired cell density.

-

Sample Collection: Harvest the culture and separate the supernatant and cells by centrifugation.

-

Extraction:

-

Supernatant: Extract the supernatant twice with an equal volume of ethyl acetate.

-

Cells: Wash the cell pellet with sterile water, then lyse the cells (e.g., by bead beating in the presence of ethyl acetate).

-

-

Drying: Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.

-

Derivatization: Resuspend the dried extract in ethyl acetate and add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 15 minutes to convert the hydroxyl group of farnesol to a trimethylsilyl ether, which is more volatile and suitable for GC analysis.[12]

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a non-polar column (e.g., DB-5) and a temperature gradient to separate the components. The mass spectrometer is used to identify and quantify farnesol based on its retention time and mass spectrum.[12]

-

Quantification: Prepare a standard curve using known concentrations of pure farnesol to quantify the amount in the samples.

C. albicans Morphogenesis (Germ Tube Formation) Assay

This protocol describes a method to assess the effect of farnesol on the yeast-to-hyphae transition.

Caption: Workflow for the C. albicans morphogenesis assay.

Methodology:

-

Cell Preparation: Grow C. albicans overnight in a standard yeast growth medium (e.g., YPD) at 30°C. Harvest the cells by centrifugation, wash them twice with phosphate-buffered saline (PBS), and resuspend them in PBS.[13]

-

Inoculation: Dilute the cell suspension into a pre-warmed hyphae-inducing medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to a final concentration of 1 x 10^6 cells/mL. Prepare parallel cultures containing different concentrations of farnesol (and a vehicle control, typically methanol).[13]

-

Incubation: Incubate the cultures at 37°C with shaking for 3-5 hours.[13]

-

Microscopic Analysis: After incubation, place a sample of the cell suspension on a microscope slide and observe under a light microscope.

-

Quantification: Count the number of yeast cells and cells that have formed germ tubes (the initial stage of hyphal growth). Calculate the percentage of germ tube formation. At least 300 cells should be counted for each condition.[13]

C. albicans Biofilm Inhibition Assay

This protocol details a method to evaluate the effect of farnesol on biofilm formation using a crystal violet staining method.

References

- 1. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quorum Sensing in Dimorphic Fungi: Farnesol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Candida albicans Biofilm Formation by Farnesol, a Quorum-Sensing Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 5. iem.modares.ac.ir [iem.modares.ac.ir]

- 6. [Investigation of the Effect of Farnesol on Biofilm Formation by Candida albicans and Candida parapsilosis Complex Isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. Transcriptional regulation of the synthesis and secretion of farnesol in the fungus Candida albicans: examination of the Homann transcription regulator knockout collection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quorum Sensing in the Dimorphic Fungus Candida albicans Is Mediated by Farnesol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

The Biological Activity of Farnesal Derivatives in Eukaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a naturally occurring sesquiterpenoid aldehyde, and its derivatives are emerging as a significant class of bioactive molecules with diverse applications in eukaryotic systems. Derived from the isoprenoid pathway, these compounds have demonstrated a wide spectrum of activities, ranging from quorum sensing in fungi to potent anti-cancer and immunomodulatory effects in mammalian cells. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, relevant signaling pathways, and quantitative data. Detailed experimental protocols for assessing these activities are also provided to facilitate further research and drug development in this promising field.

I. Anti-cancer Activity of this compound Derivatives

This compound derivatives have shown considerable promise as anti-cancer agents, primarily through the induction of apoptosis and the modulation of key oncogenic signaling pathways.

A. Cytotoxicity of this compound Derivatives

Several studies have synthesized and evaluated the cytotoxic effects of various this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Farnesylthiosalicylamides | Mono-amide 10f | SMMC-7721 (Hepatocellular carcinoma) | 3.78 | [1] |

| A549 (Lung carcinoma) | 5.21 | [1] | ||

| MCF-7 (Breast adenocarcinoma) | 6.43 | [1] | ||

| HCT-116 (Colon carcinoma) | 7.63 | [1] | ||

| Farnesyl-O-acetylhydroquinone | Farnesyl-O-acetylhydroquinone | B16F10 (Murine melanoma) | 2.5 | [2] |

| HL-60 (Human leukemia) | - | [2] | ||

| DU145 (Prostate carcinoma) | - | [2] | ||

| PC-3 (Prostate carcinoma) | - | [2] | ||

| LNCaP (Prostate carcinoma) | - | [2] | ||

| Caco-2 (Colorectal adenocarcinoma) | - | [2] | ||

| A549 (Lung carcinoma) | - | [2] | ||

| Nitric Oxide-Releasing FTS Derivatives | Compound 11f | Various cancer cell lines | Superior to FTS and sorafenib | [3] |

| Farnesyl Glycosides | Pancherin A | KB (Oral squamous carcinoma) | Significant activity | [4] |

B. Key Signaling Pathways Modulated by this compound Derivatives

1. Ras-Raf-MEK-ERK Signaling Pathway:

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Farnesylthiosalicylic acid (FTS), a well-studied this compound derivative, has been shown to inhibit Ras-related signaling pathways.[1] This inhibition is a key mechanism behind its anti-tumor activity. The diagram below illustrates the points of intervention by this compound derivatives in this pathway.

2. Endoplasmic Reticulum (ER) Stress and Apoptosis:

Farnesol and its derivatives can induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR), which, if prolonged, initiates apoptotic cell death. Key markers of ER stress, such as GRP78 and CHOP, are upregulated upon treatment with these compounds.[5]

II. Antifungal Activity of this compound Derivatives

Farnesol, the precursor to this compound, is a well-known quorum-sensing molecule in the fungus Candida albicans, where it inhibits the yeast-to-hyphae transition and biofilm formation.[3] this compound and its derivatives also exhibit antifungal properties.

A. In Vitro Antifungal Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's efficacy.

| Compound | Fungal Species | MIC Range | Reference |

| Farnesol | Aspergillus fumigatus | 1500-6000 µM | [6] |

| Farnesol | Aspergillus flavus | 3000-12000 µM | [6] |

B. Inhibition of Biofilm Formation

This compound derivatives can disrupt the formation of fungal biofilms, which are a major cause of persistent and drug-resistant infections.

III. Modulation of Nuclear Receptors

Farnesol and its metabolites have been identified as ligands for nuclear receptors, including the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating metabolism and inflammation.[7]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

A. Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

This compound derivative stock solution

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

B. Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

-

96-well microtiter plates

-

This compound derivative stock solution

-

Fungal culture

-

RPMI-1640 medium (or other suitable broth)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a serial two-fold dilution of the this compound derivative in the microtiter plate.

-

Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

C. Western Blot Analysis for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of Ras/ERK pathway activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the this compound derivative for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[8]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK for normalization.

V. Conclusion

This compound derivatives represent a versatile class of bioactive compounds with significant potential in drug discovery and development. Their ability to modulate multiple signaling pathways in eukaryotic cells, including those critical for cancer progression and fungal pathogenesis, makes them attractive candidates for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse biological activities of these promising molecules. Future research should focus on synthesizing novel derivatives with enhanced potency and specificity, as well as elucidating their detailed mechanisms of action in various disease models.

References

- 1. "Synthesis and biological evaluation of centrally modified farnesyl pyr" by Andrew T Placzek [docs.lib.purdue.edu]

- 2. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxic farnesyl glycosides from Pittosporum pancheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TUNEL staining [abcam.com]

- 8. benchchem.com [benchchem.com]

Farnesal: A Potent Inducer of Apoptosis in Cancer Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesal, a naturally occurring sesquiterpenoid aldehyde, has emerged as a promising agent in oncology research due to its demonstrated ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its efficacy in different cancer models. This compound triggers programmed cell death through multiple interconnected signaling pathways, including the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways. Key events include the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, activation of caspases, and disruption of critical cell survival pathways such as PI3K/Akt and MAPK. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is an isoprenoid compound found in various essential oils.[1][2] In recent years, it has garnered significant attention for its anti-cancer properties, primarily its capacity to selectively induce apoptosis in malignant cells while exhibiting lower toxicity towards normal cells.[3][4] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Compounds that can effectively reactivate apoptotic pathways in cancer cells are of high therapeutic interest. This compound has been shown to inhibit the proliferation of various cancer cells, including those of the lung, prostate, colon, and hematopoietic system.[3][4][5][6] This guide delineates the core mechanisms of this compound's pro-apoptotic action and provides the necessary technical information for its study.

Quantitative Data on this compound's Efficacy

The pro-apoptotic and anti-proliferative effects of this compound are dose- and time-dependent. The following tables summarize the quantitative data from various studies on different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| DU145 | Prostate Cancer | ~60 (for significant chromatin condensation) | [6] |

| A549 | Lung Carcinoma | 4.5 | [7] |

| H460 | Lung Carcinoma | 35 | [7] |

| B16F10 | Murine Melanoma | 45 | [5] |

| HCT-116 | Colorectal Carcinoma | Cytotoxicity observed up to 120 µM | [8] |

| Saos-2 | Osteosarcoma | Cytotoxicity observed up to 100 µM | [8] |

| Leukemic cells | Leukemia | 25 - 250 (general range) | [3] |

Table 2: Effective Concentrations and Observed Effects of this compound

| Cancer Cell Line | Concentration (µM) | Treatment Duration | Observed Effects | Reference |

| DU145 | Dose-dependent | Not specified | Increased expression of p53, Bax, cleaved caspases-3 & -9; Decreased p-PI3K, p-Akt, Bcl-2 | [6] |

| H460 & A549 | >120 | 24 hours | 100% cell death | [7] |

| Molt4 (Leukemia) | 75 | 2-6 hours | Cleavage of caspase-9, caspase-3, and PARP | [3] |

| Meningioma | 0.2 | 24 hours | Induction of apoptosis (ssDNA) | [9] |